N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea
Description
N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a urea derivative characterized by a 3-chlorophenyl group on one nitrogen and a branched hydroxymethyl-substituted ethyl group on the adjacent nitrogen. Its structural uniqueness lies in the combination of aromatic halogenation and polyhydroxyalkyl substitution, which distinguishes it from simpler urea derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKTXJRUNOTIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Urea Formation via Isocyanate Intermediates
A widely employed strategy for urea synthesis involves the reaction of an isocyanate with an amine. For this compound, the route could proceed as follows:
Step 1: Synthesis of 3-Chlorophenyl Isocyanate
3-Chlorophenylamine (3-chloroaniline) is treated with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane at 0–5°C. The reaction is monitored via FT-IR for the disappearance of the N-H stretch (3400 cm⁻¹) and emergence of the isocyanate peak (2270 cm⁻¹).
Step 2: Preparation of 2-Hydroxy-1,1-bis(hydroxymethyl)ethylamine
This polyol amine can be synthesized through reductive amination of 2-hydroxy-1,1-bis(hydroxymethyl)ethyl ketone using ammonium acetate and sodium cyanoborohydride in methanol. The product is purified via recrystallization from ethanol/water (3:1 v/v).
Step 3: Coupling Reaction
The isocyanate (1.1 equiv) is added dropwise to a solution of the polyol amine (1.0 equiv) in dry THF under nitrogen. The mixture is stirred at 25°C for 12 hours, after which the urea precipitates. Yield is typically 68–72% after vacuum filtration and washing with cold ether.
One-Pot Urea Synthesis Using Carbonyldiimidazole (CDI)
CDI-mediated coupling offers a phosgene-free alternative:
- 3-Chloroaniline (1.0 equiv) and CDI (1.2 equiv) are refluxed in acetonitrile for 2 hours to form the imidazolide intermediate.
- The polyol amine (1.1 equiv) is added, and the reaction is heated at 60°C for 6 hours.
- The product is isolated via rotary evaporation and purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1). Reported yields range from 65–78%.
Optimization and Process Parameters
Critical factors influencing yield and purity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Solvent Polarity | THF > DMF > AcCN | Higher polarity improves amine solubility |
| Temperature | 25–60°C | Elevated temps accelerate coupling |
| Stoichiometry | 1.1:1 (Isocyanate:Amine) | Excess isocyanate minimizes diurea formation |
| Purification Method | Column Chromatography | Removes unreacted amine and byproducts |
Side reactions include:
- Diurea formation : Mitigated by controlled stoichiometry and low temperatures.
- Hydroxyl group oxidation : Prevented by inert atmosphere and chelating agents (e.g., EDTA).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/MeOH gradient) shows ≥98% purity at 254 nm. Residual solvents are below ICH limits (GC-MS headspace analysis).
Applications and Derivatives
While the compound is currently listed as discontinued in commercial catalogs, structural analogs have shown potential in:
- Polymer crosslinking : Hydroxyl groups participate in epoxy curing.
- Pharmaceutical intermediates : Urea motifs are prevalent in kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Variations in Aryl Substituents
Key Compounds :
- N'-(3-chlorophenyl) analogs: N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N'-(3-chlorophenyl)urea (I): Features a 3-chlorophenyl group and an imidazolidinone-linked ethyl chain. N'-(4-methylphenyl) derivatives (III): Methyl substitution reduces polarity compared to chlorinated analogs, altering solubility and pharmacokinetic profiles .
Table 1: Aryl Substituent Effects
Substituents on Urea Nitrogen Atoms
Key Compounds :
- N,N-Diisopropyl-3-(3-chlorophenyl)urea : Replaces hydroxymethyl groups with bulky isopropyl chains, significantly increasing hydrophobicity .
- N-Methyl-N-(2,2,2-trichloro-1-hydroxyethyl) analog : Introduces a trichloro-hydroxyethyl group, which may confer steric hindrance and electronegativity, impacting reactivity .
- N-Cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea: Cyclohexyl substitution adds a nonpolar cyclic moiety, contrasting with the target compound’s polar hydroxymethyl branches .
Table 2: Nitrogen Substituent Effects
Functional Group Modifications
Table 3: Functional Group Impacts
Research Findings and Implications
- Hydrogen-Bonding Networks : The target compound’s hydroxymethyl groups likely form extensive O—H⋯O/N interactions, as observed in structurally related iron(II) complexes with similar ligands . This property may enhance crystallinity or aqueous solubility.
- Biological Activity : Chlorophenyl-substituted ureas are often explored for antimicrobial or enzyme-inhibitory properties. The dichlorophenyl analog (Compound II) may exhibit stronger bioactivity due to increased lipophilicity , while the target compound’s hydrophilicity could limit membrane permeability.
- Synthetic Challenges : Discontinuation of the target compound (CymitQuimica, 2025) may reflect synthetic complexity or instability linked to its polyhydroxy structure .
Biological Activity
N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a synthetic organic compound with potential biological activities that are currently being investigated. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : 1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
- Molecular Formula : C₁₁H₁₅ClN₂O₄
- CAS Number : 448189-13-7
This compound features a chlorophenyl group along with a urea moiety and two hydroxymethyl groups, which may influence its solubility and reactivity in biological systems.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites or altering receptor functions. The presence of hydroxymethyl groups could enhance its interaction with biological targets due to increased hydrogen bonding capabilities.
Antitumor Activity
Research has indicated that compounds structurally related to this compound may exhibit antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can lead to variations in therapeutic activity. Compounds with similar urea linkages have demonstrated significant differences in their ability to induce DNA cross-linking, which is crucial for their antineoplastic effectiveness .
Enzyme Inhibition
The compound is under investigation for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. The exact enzymes and the extent of inhibition remain to be fully characterized.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-N'-[2-hydroxyethyl]urea | Lacks bis(hydroxymethyl) group | Reduced activity compared to the target compound |
| N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-dimethyl]urea | Dimethyl groups instead of hydroxymethyl | Potentially lower solubility and reactivity |
The unique presence of the bis(hydroxymethyl) group in this compound may enhance its solubility and biological interactions compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have examined the biological effects of related compounds in various cellular models. For example:
- A comparative analysis showed that hydroxylated chloroethylnitrosoureas exhibited varying degrees of mutagenicity and carcinogenicity, correlating with their structural features .
- In vitro studies demonstrated that certain derivatives of urea compounds could induce significant DNA damage in cultured cells, suggesting a potential mechanism for their antitumor activity .
Q & A
Basic Research Questions
Q. What are the recommended stepwise synthetic routes for N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea, and how can purity be ensured?
- Synthesis : Begin with the reaction of 3-chloroaniline with phosgene or a safer equivalent (e.g., triphosgene) to form the isocyanate intermediate. Subsequent coupling with tris(hydroxymethyl)aminomethane (TRIS) derivatives under anhydrous conditions yields the target urea.
- Purity Control : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor byproducts. Use recrystallization in ethanol/water mixtures to isolate high-purity crystals (>99% by NMR) .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the hydroxymethyl moieties.
- IR : Confirm urea C=O stretch near 1640–1680 cm⁻¹ and hydroxyl O-H stretches (broad, 3200–3400 cm⁻¹).
Q. How does the compound’s hydroxyl-rich structure influence its solubility and stability in aqueous buffers?
- Solubility : The tris(hydroxymethyl) group enhances water solubility (~50 mg/mL at pH 7.0), but aggregation may occur at high concentrations.
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions (pH < 3 or >10). Use near-neutral buffers (e.g., Tricine-based, pH 7.4) for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported coordination behavior with transition metals?
- Issue : Discrepancies in ligand denticity (e.g., κ² vs. κ³ binding modes for Fe²⁺).
- Resolution :
pH-Dependent Studies : Use potentiometric titrations (25°C, I = 0.1 M KCl) to determine protonation constants and dominant species.
EXAFS Analysis : Quantify Fe–O/N bond distances to distinguish binding sites.
DFT Modeling : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites.
- MD Simulations : Model solvation effects in DMSO/water mixtures (AMBER force field) to predict reaction pathways.
- Validation : Compare predicted activation energies with experimental kinetic data (UV-Vis monitoring at 240 nm) .
Q. What experimental designs mitigate challenges in characterizing hydrogen-bonding networks in solid-state structures?
- Techniques :
SCXRD with Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts.
Hirshfeld Surface Analysis : Quantify O–H⋯O/N interactions using CrystalExplorer.
Solid-State NMR : ¹H–¹³C CP/MAS detects hydrogen-bonding motifs (e.g., bifurcated vs. linear) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
